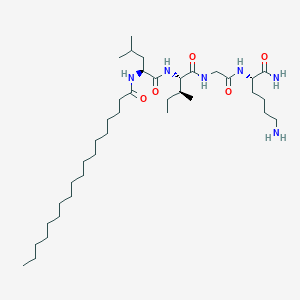
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- is a complex peptide compound It is composed of several amino acids, including lysine, leucine, isoleucine, and glycine, with an oxooctadecyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The oxooctadecyl group is introduced through a specific coupling reaction with the lysine residue. The reaction conditions often involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for characterization.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, and reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxooctadecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxooctadecyl group may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and interaction with membrane-bound proteins. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Lysinamide, N-(1-oxooctadecyl)-L-tyrosylglycyl-L-tyrosyl-L-prolinamide
- L-Lysine, N6-(1-oxooctadecyl)-, calcium salt (2:1)
Uniqueness
L-Lysinamide, N-(1-oxooctadecyl)-L-leucyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence and the presence of the oxooctadecyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
562834-19-9 |
|---|---|
Fórmula molecular |
C38H74N6O5 |
Peso molecular |
695.0 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]octadecanamide |
InChI |
InChI=1S/C38H74N6O5/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33(45)43-32(27-29(3)4)37(48)44-35(30(5)7-2)38(49)41-28-34(46)42-31(36(40)47)24-22-23-26-39/h29-32,35H,6-28,39H2,1-5H3,(H2,40,47)(H,41,49)(H,42,46)(H,43,45)(H,44,48)/t30-,31-,32-,35-/m0/s1 |
Clave InChI |
NKLIXBYMXXJPCB-ABVVNCBOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


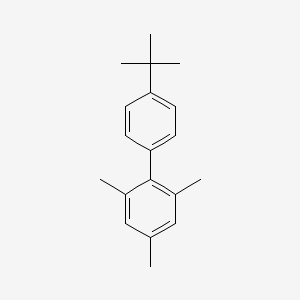
ethanenitrile](/img/structure/B14237737.png)
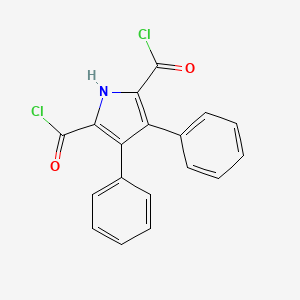
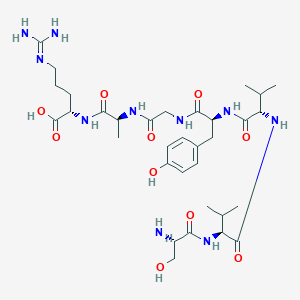
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)


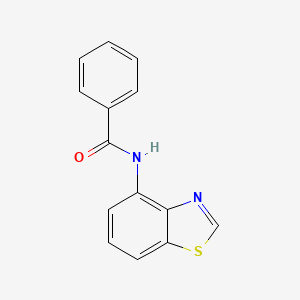
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
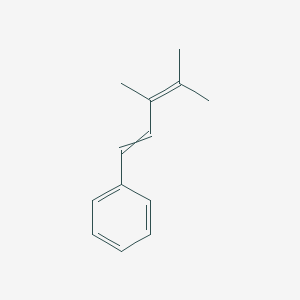
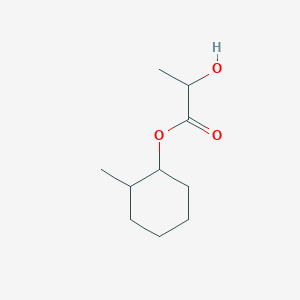
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)

